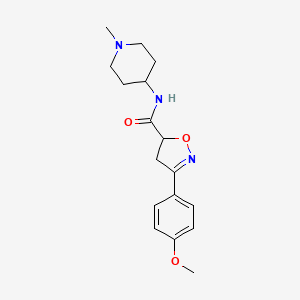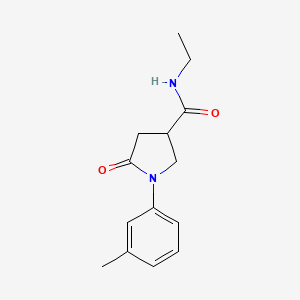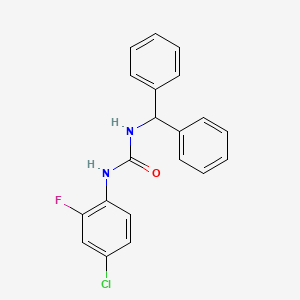![molecular formula C20H24N2O B4769119 3-phenyl-N-[4-(1-pyrrolidinyl)benzyl]propanamide](/img/structure/B4769119.png)
3-phenyl-N-[4-(1-pyrrolidinyl)benzyl]propanamide
Übersicht
Beschreibung
3-phenyl-N-[4-(1-pyrrolidinyl)benzyl]propanamide, commonly known as PBP or NPPB, is a synthetic compound used in scientific research. It is primarily used as a tool to study the functions of ion channels and transporters in cells. PBP is a potent blocker of several ion channels and transporters, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-regulated anion channel (VRAC), and the organic anion transporter (OAT) family.
Wirkmechanismus
PBP acts as a blocker of ion channels and transporters by binding to specific sites on the channel or transporter protein. The binding of PBP to these sites prevents the movement of ions or molecules through the channel or transporter, thereby inhibiting their function. The exact mechanism of action of PBP on each ion channel or transporter is not fully understood and is an area of active research.
Biochemical and Physiological Effects:
The blockade of ion channels and transporters by PBP has several biochemical and physiological effects. For example, the blockade of 3-phenyl-N-[4-(1-pyrrolidinyl)benzyl]propanamide by PBP results in decreased chloride transport, which leads to the thickening of mucus in the lungs and other organs in cystic fibrosis patients. The blockade of VRAC by PBP results in the inhibition of cell volume regulation and induction of apoptosis. The blockade of OAT by PBP results in altered drug transport and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
PBP has several advantages for lab experiments. It is a potent and selective blocker of ion channels and transporters, which allows for the specific study of these proteins. PBP is also relatively easy to synthesize and purify, which makes it accessible to many researchers. However, PBP also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. In addition, the exact mechanism of action of PBP on each ion channel or transporter is not fully understood, which can make the interpretation of experimental results challenging.
Zukünftige Richtungen
There are several future directions for the study of PBP. One area of research is the development of more potent and selective blockers of ion channels and transporters. Another area of research is the elucidation of the exact mechanism of action of PBP on each ion channel or transporter. This knowledge can help in the development of more effective drugs for the treatment of diseases such as cystic fibrosis. Finally, the use of PBP in combination with other drugs or therapies can be explored to enhance their efficacy.
Wissenschaftliche Forschungsanwendungen
PBP has been extensively used in scientific research to study the functions of ion channels and transporters in cells. It has been shown to be a potent blocker of several ion channels and transporters, including 3-phenyl-N-[4-(1-pyrrolidinyl)benzyl]propanamide, VRAC, and OAT. PBP has been used to study the role of this compound in cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. PBP has also been used to study the role of VRAC in cell volume regulation and apoptosis. In addition, PBP has been used to study the role of OAT in drug transport and metabolism.
Eigenschaften
IUPAC Name |
3-phenyl-N-[(4-pyrrolidin-1-ylphenyl)methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(13-10-17-6-2-1-3-7-17)21-16-18-8-11-19(12-9-18)22-14-4-5-15-22/h1-3,6-9,11-12H,4-5,10,13-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWYYSXHIKQBLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[2-(4-iodophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4769038.png)

![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4769045.png)
![methyl 1-(4-methoxybenzyl)-4-[4-(methoxycarbonyl)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4769053.png)
![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(4-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4769059.png)


![N-[3-(1-azepanyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4769088.png)
![N-[1-[(4-methyl-1-piperazinyl)carbonyl]-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B4769096.png)
![2-(5,7-dimethyl-2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4769103.png)
![4-({1-[(3,4-dichlorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)morpholine](/img/structure/B4769128.png)
![3-(1,3-benzodioxol-5-yl)-4-{[4-(2,3-difluorobenzyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4769140.png)

![6-(4-fluorophenyl)-4-(4-iodophenyl)-2-methyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B4769157.png)
